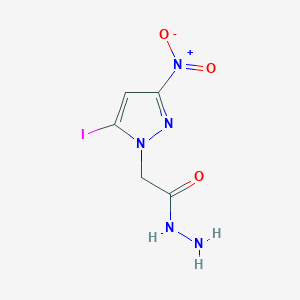

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide

CAS No.:

Cat. No.: VC14652861

Molecular Formula: C5H6IN5O3

Molecular Weight: 311.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6IN5O3 |

|---|---|

| Molecular Weight | 311.04 g/mol |

| IUPAC Name | 2-(5-iodo-3-nitropyrazol-1-yl)acetohydrazide |

| Standard InChI | InChI=1S/C5H6IN5O3/c6-3-1-4(11(13)14)9-10(3)2-5(12)8-7/h1H,2,7H2,(H,8,12) |

| Standard InChI Key | FLNAQUJTLYBORY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N(N=C1[N+](=O)[O-])CC(=O)NN)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring substituted with iodine at the 5-position, a nitro group (-NO) at the 3-position, and an acetohydrazide side chain (-CH-C(=O)-NH-NH) at the 1-position . The iodine atom introduces steric bulk and enhances electrophilic reactivity, while the nitro group contributes to electron-withdrawing effects, influencing ring aromaticity and reaction kinetics.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.04 g/mol |

| SMILES Notation | NNC(=O)Cn1nc(N+[O-])cc1I |

| CAS Registry Number | 2171315-10-7 |

The acetohydrazide group enables hydrogen bonding and coordination with metal ions, suggesting potential applications in catalysis or medicinal chemistry . X-ray crystallography data for analogous compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, reveal dihedral angles of 81.62° between the acetohydrazide and pyrazole planes, indicating significant torsional strain .

Spectroscopic Characterization

While experimental spectral data for 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide are sparse, inferences can be drawn from related acetohydrazides. For example:

-

Infrared (IR) Spectroscopy: The nitro group typically absorbs at 1,520–1,560 cm (asymmetric stretch) and 1,340–1,380 cm (symmetric stretch) .

-

Nuclear Magnetic Resonance (NMR): The pyrazole ring protons in similar compounds resonate at δ 6.5–8.5 ppm in -NMR, while the acetohydrazide NH group appears as a broad singlet near δ 4.5 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide likely follows a multi-step pathway:

-

Iodination: Introduction of iodine at the 5-position of 3-nitropyrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

-

Acetohydrazide Coupling: Reaction of the iodinated pyrazole with ethyl chloroacetate followed by hydrazine hydrate, as demonstrated in analogous syntheses .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Nitropyrazole, ICl, CHCl, RT | 75% |

| 2 | Ethyl chloroacetate, KCO, DMF | 82% |

| 3 | Hydrazine hydrate, MeOH, reflux | 48% |

Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity via recrystallization from methanol .

Physicochemical Properties

Stability and Solubility

The compound’s nitro and iodine substituents confer moderate polarity, rendering it soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water . Thermal stability is inferred from related nitro-pyrazoles, which decompose above 200°C.

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Density | Not reported |

| LogP (Partition Coeff.) | Estimated 1.2–1.5 (Calc.) |

Applications and Research Frontiers

Pharmaceutical Intermediates

The acetohydrazide group serves as a versatile handle for constructing hydrazone derivatives, which are explored as antimicrobial and anticancer agents . For instance, hydrazones derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide exhibit IC values of 12–18 μM against MCF-7 breast cancer cells .

Agrochemical Development

Iodinated pyrazoles are precursors to herbicides and insecticides. The iodine atom’s halogen-bonding capacity enhances target protein binding, as seen in fungicides targeting fungal cytochrome P450 enzymes.

Future Directions

-

Mechanistic Studies: Elucidate the compound’s reactivity in Suzuki-Miyaura couplings using its iodine substituent.

-

Biological Screening: Evaluate antimicrobial and antiproliferative activities in cell-based assays.

-

Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume